molecular formula C26H14N4O5 B6134514 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6134514
M. Wt: 462.4 g/mol
InChI Key: OQPULFBJFPBSNW-UHFFFAOYSA-N
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Description

The compound 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule featuring multiple heterocyclic rings. It is characterized by the presence of isoindole and pyridine moieties, which are known for their significant roles in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with isoindole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,5′- [1,4-Phenylenebis (oxy)]bis (2-benzofuran-1,3-dione)
  • 5- [3- (1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione

Uniqueness

Compared to similar compounds, 5-{[1,3-DIOXO-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of isoindole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(1,3-dioxo-2-pyridin-3-ylisoindol-5-yl)oxy-2-pyridin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14N4O5/c31-23-19-7-5-17(11-21(19)25(33)29(23)15-3-1-9-27-13-15)35-18-6-8-20-22(12-18)26(34)30(24(20)32)16-4-2-10-28-14-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPULFBJFPBSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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